molecular formula C21H27N5O2 B2420868 8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 359901-51-2

8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Número de catálogo: B2420868
Número CAS: 359901-51-2
Peso molecular: 381.48
Clave InChI: DNWBPKBVPMRGAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality 8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-14-8-7-9-15(12-14)13-26-17-18(24(2)21(28)25(3)19(17)27)23-20(26)22-16-10-5-4-6-11-16/h7-9,12,16H,4-6,10-11,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWBPKBVPMRGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Alkylation at Position 7: Introduction of the 3-Methylbenzyl Group

Theophylline undergoes regioselective alkylation at the N-7 position due to the lower steric hindrance compared to N-1 or N-3.

Procedure :

  • Reagents : Theophylline (1.0 equiv), 3-methylbenzyl bromide (1.2 equiv), potassium carbonate (2.0 equiv).
  • Solvent : Anhydrous dimethylformamide (DMF) or acetone.
  • Conditions : Reflux at 80–90°C for 12–18 hours under inert atmosphere.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield : 65–75%.
Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.25–7.15 (m, 4H, aromatic), 4.85 (s, 2H, CH₂), 3.45 (s, 3H, N1-CH₃), 3.30 (s, 3H, N3-CH₃), 2.35 (s, 3H, Ar-CH₃).
  • MS (ESI+) : m/z 329.2 [M+H]⁺.

Chlorination at Position 8: Preparation of the 8-Chloro Intermediate

The hydroxyl group at position 8 is replaced with chlorine to enable subsequent amination.

Procedure :

  • Reagents : 7-(3-Methylbenzyl)-theophylline (1.0 equiv), phosphorus oxychloride (POCl₃, 5.0 equiv).
  • Conditions : Reflux at 110°C for 6–8 hours.
  • Workup : Quenching in ice, neutralization with NaHCO₃, extraction with dichloromethane.

Yield : 80–85%.
Key Characterization :

  • ¹H NMR (CDCl₃): δ 7.20–7.10 (m, 4H, aromatic), 4.90 (s, 2H, CH₂), 3.50 (s, 3H, N1-CH₃), 3.35 (s, 3H, N3-CH₃), 2.40 (s, 3H, Ar-CH₃).
  • MS (ESI+) : m/z 347.1 [M+H]⁺.

Amination at Position 8: Cyclohexylamine Substitution

The 8-chloro intermediate reacts with cyclohexylamine under nucleophilic aromatic substitution (SNAr) conditions.

Procedure :

  • Reagents : 8-Chloro-7-(3-methylbenzyl)-theophylline (1.0 equiv), cyclohexylamine (3.0 equiv).
  • Solvent : Ethanol or dimethyl sulfoxide (DMSO).
  • Conditions : Reflux at 90°C for 24 hours.
  • Workup : Solvent evaporation, purification via silica gel chromatography (ethyl acetate/hexane).

Yield : 60–70%.
Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.20–7.10 (m, 4H, aromatic), 4.80 (s, 2H, CH₂), 3.40 (s, 3H, N1-CH₃), 3.25 (s, 3H, N3-CH₃), 3.10–3.00 (m, 1H, cyclohexyl-NH), 2.35 (s, 3H, Ar-CH₃), 1.80–1.20 (m, 10H, cyclohexyl).
  • MS (ESI+) : m/z 410.3 [M+H]⁺.

Alternative Synthetic Routes

Direct Cyclocondensation of Pyrimidine Precursors

A convergent approach involves assembling the purine ring from a 4,5-diaminopyrimidine intermediate.

Procedure :

  • Step 1 : Condensation of 4,5-diamino-1,3-dimethyluracil with 3-methylbenzyl isocyanate.
  • Step 2 : Cyclization using triethyl orthoformate to form the imidazole ring.
  • Step 3 : Amination at position 8 as described in Section 2.3.

Yield : 50–60% (over three steps).

Microwave-Assisted Amination

Modern techniques reduce reaction times and improve yields:

  • Conditions : Microwave irradiation at 120°C for 1 hour in DMSO.
  • Yield : 75–80%.

Critical Analysis of Methodologies

Method Advantages Limitations
Theophylline Alkylation High regioselectivity, simple conditions Moderate yields in amination step
Pyrimidine Cyclization Flexibility in substituent introduction Multi-step, lower overall yield
Microwave Synthesis Rapid, high efficiency Specialized equipment required

Industrial-Scale Considerations

Patents from MSN Laboratories highlight the importance of solvent selection and catalyst recycling for cost-effective production. For example:

  • Solvent Recovery : Ethanol and DMSO are distilled and reused.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-(cyclohexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and stabilize transition states .
  • Temperature modulation : Gradual heating (60–80°C) minimizes side reactions during cyclohexylamine substitution at the 8-position .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can accelerate nucleophilic substitutions .
  • Purification : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) followed by HPLC ensures ≥95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclohexylamino protons at δ 3.2–3.5 ppm; aromatic protons from the 3-methylbenzyl group at δ 7.1–7.3 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the purine core and substituent stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the cyclohexylamino group) .
  • pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 3–9) to guide formulation strategies .

Advanced Research Questions

Q. How do substituent variations at the 7- and 8-positions influence biological activity, and how can researchers resolve contradictory data across studies?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the 3-methylbenzyl group with ethyl or phenethyl groups) and compare binding affinities to targets like adenosine receptors using radioligand assays .
  • Data reconciliation : Contradictions in activity (e.g., agonist vs. antagonist effects) may arise from assay conditions (e.g., cell type, receptor isoform). Use orthogonal assays (e.g., cAMP quantification vs. calcium flux) to validate findings .

Q. What strategies can be employed to design derivatives of this compound with improved target specificity (e.g., for kinase inhibition)?

  • Methodological Answer :

  • Molecular docking : Model interactions between the purine core and ATP-binding pockets of kinases (e.g., CDK2 or PKA). Prioritize derivatives with hydrogen bonds to conserved residues (e.g., Glu81 in CDK2) .
  • Bioisosteric replacement : Substitute the cyclohexylamino group with piperazine or pyrrolidine to modulate steric bulk and polarity .
  • Functional assays : Test inhibitory potency via kinase activity assays (e.g., ADP-Glo™) and selectivity profiling against kinase panels .

Q. How does the compound’s covalent interaction potential (e.g., via chloroethyl groups) impact its mechanism of action in cancer models?

  • Methodological Answer :

  • Covalent binding assays : Use LC-MS/MS to detect adducts formed between the chloroethyl group and cysteine residues in target proteins (e.g., tubulin or DNA repair enzymes) .
  • Cellular viability assays : Compare cytotoxicity in wild-type vs. CRISPR-edited cell lines lacking specific nucleophilic targets (e.g., glutathione-deficient lines) .

Q. What computational tools are effective for predicting metabolic pathways and toxicity risks?

  • Methodological Answer :

  • In silico metabolism prediction : Use software like ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., hydroxylation at the cyclohexyl ring or glucuronidation of the purine core) .
  • Toxicity profiling : Apply QSAR models to predict hepatotoxicity (e.g., mitochondrial dysfunction) or genotoxicity (e.g., Ames test analogs) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.